N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a quinazolinone, a sulfonamide, and an amide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the sulfonamide and amide groups could form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and amide groups could increase its solubility in water, while the fluorophenyl group could increase its lipophilicity .Scientific Research Applications
Antibacterial Activities
N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide and its derivatives demonstrate significant antibacterial activities. Research into similar compounds, such as fluoroquinolones, has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) on 8-chloroquinolone derivatives revealed potent antibacterial activities due to the novel N-1 substituents in naphthyridones and quinolones, suggesting potential applications for this compound in developing new antibacterial agents (Kuramoto et al., 2003).
Pharmaceutical Development
The structural complexity of this compound lends itself to pharmaceutical innovation. The synthesis and evaluation of new derivatives, as studied by Desai et al. (2013), can lead to the development of compounds with enhanced antimicrobial properties. The investigation into the pharmacophore modeling of quinazolines bearing biologically active sulfonamide moiety indicates a promising avenue for the creation of novel antimicrobial agents (Desai et al., 2013).
Antimicrobial Screening
The antimicrobial potential of this compound derivatives has been a subject of interest in recent studies. For instance, research by Patel et al. (2009) on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole showed significant antimicrobial, antiinflammatory, anticonvulsant, and anthelminthic activities, highlighting the versatility of this compound in pharmaceutical research (Patel et al., 2009).
Herbicidal Activities
Beyond pharmaceutical applications, derivatives of this compound also exhibit potential as herbicides. Luo et al. (2008) designed triazolinone derivatives that showed promising herbicidal activities, suggesting that modifications to the quinazolinone structure could lead to effective plant protection solutions (Luo et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-15(2)24(31)28-18-6-11-21(12-7-18)35(33,34)29-19-8-13-23-22(14-19)25(32)30(16(3)27-23)20-9-4-17(26)5-10-20/h4-15,29H,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSFKIXVRFJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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